molecular formula C32H50N4O8S B13395887 N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B13395887
M. Wt: 650.8 g/mol
InChI Key: BDJHEZRAKBBIJH-UHFFFAOYSA-N
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Description

N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core cyclohexenone structure, followed by the introduction of the prop-2-ynyl group and the subsequent formation of the imine linkage. The ethoxy chains are then added through etherification reactions, and the final step involves the coupling of the thieno[3,4-d]imidazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imine linkage would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Its interactions with molecular targets such as enzymes and receptors are of particular interest for the development of new drugs.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexenone derivatives, thieno[3,4-d]imidazole derivatives, and compounds with similar functional groups such as hydroxyl, imine, and ethoxy groups.

Uniqueness

What sets N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide apart is its combination of these functional groups in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H50N4O8S

Molecular Weight

650.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)

InChI Key

BDJHEZRAKBBIJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C

Origin of Product

United States

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